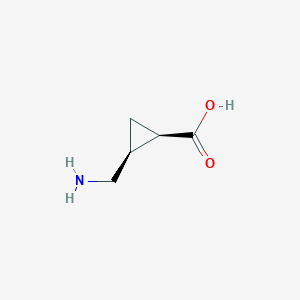
(1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound’s unique structure, featuring a cyclopropane ring with an aminomethyl and carboxylic acid group, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.
Functional Group Introduction: The aminomethyl and carboxylic acid groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-(Aminomethyl)cyclopropane-1-carboxylic acid: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
The uniqueness of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |
Clave InChI |
QUFMERRXRMSAPZ-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1C(=O)O)CN |
SMILES canónico |
C1C(C1C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



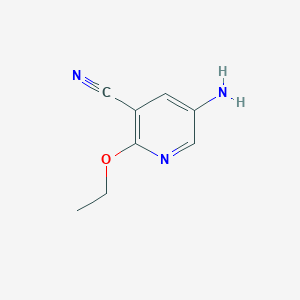
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
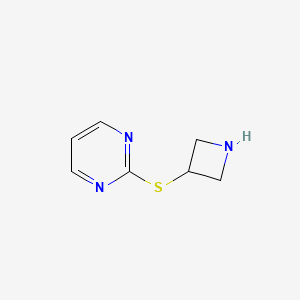
![6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)
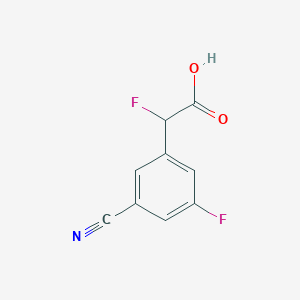
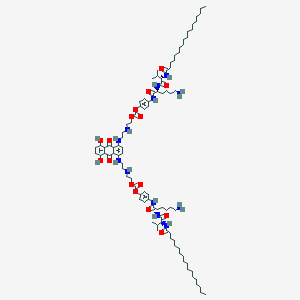
![6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13320833.png)
![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B13320838.png)
![tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13320844.png)
![3-methyl-1-(2-methylphenyl)-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13320852.png)
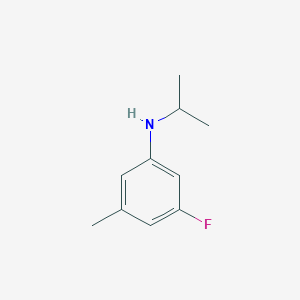
![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)

